molecular formula C19H20N2O4 B3007675 N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034591-92-7

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B3007675
CAS No.: 2034591-92-7
M. Wt: 340.379
InChI Key: WOXQQQHJNDJPHP-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of pyridine, tetrahydropyran, and benzo[d][1,3]dioxole moieties contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: Starting with a pyridine derivative, the intermediate is often synthesized through a series of reactions involving halogenation, nucleophilic substitution, and reduction.

    Tetrahydropyran Ring Formation: The tetrahydropyran ring is introduced via cyclization reactions, often using acid or base catalysis to facilitate the ring closure.

    Benzo[d][1,3]dioxole Introduction: The benzo[d][1,3]dioxole moiety is typically introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts like palladium.

    Amide Bond Formation: The final step involves the formation of the carboxamide group, usually through an amidation reaction using reagents like carbodiimides (e.g., EDCI) or coupling agents (e.g., HATU).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and tetrahydropyran moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings. Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are typically used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium (for coupling reactions), acids or bases (for cyclization).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications in drug discovery and development. Its structural features make it a candidate for binding to various biological targets, such as enzymes and receptors, which can be exploited for therapeutic purposes.

Medicine

In medicine, the compound is investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate the target, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide: Lacks the tetrahydropyran ring, which may affect its reactivity and biological activity.

    N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide: Similar structure but without the dioxole moiety, leading to different chemical properties.

    N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-sulfonamide: Contains a sulfonamide group instead of a carboxamide, which can alter its pharmacological profile.

Uniqueness

The uniqueness of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide lies in its combination of heterocyclic rings and functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-19(14-3-4-16-17(10-14)25-12-24-16)21-18(13-5-8-23-9-6-13)15-2-1-7-20-11-15/h1-4,7,10-11,13,18H,5-6,8-9,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXQQQHJNDJPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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